molecular formula C18H19N3O7S2 B254094 N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide

N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide

Cat. No. B254094
M. Wt: 453.5 g/mol
InChI Key: MEBUFIIGJZUERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. TAK-659 has been studied for its ability to inhibit protein kinases, which play a critical role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide works by inhibiting the activity of protein kinases, which play a critical role in the regulation of cellular processes. Specifically, N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide inhibits BTK, ITK, and JAK3, which are involved in the signaling pathways that regulate immune cell function. By inhibiting these kinases, N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide can prevent the activation and proliferation of immune cells, which can lead to the suppression of autoimmune diseases and cancer.
Biochemical and Physiological Effects
N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has been shown to have significant biochemical and physiological effects. In preclinical studies, N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has been shown to inhibit BTK, ITK, and JAK3, leading to the suppression of immune cell activation and proliferation. N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. These effects suggest that N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide may be an effective treatment for autoimmune diseases and cancer.

Advantages and Limitations for Lab Experiments

N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized, making it readily available for research purposes. N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has also been shown to be effective in preclinical studies, suggesting that it may be a promising therapeutic agent. However, there are also limitations to using N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy have not been established. Additionally, N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide may have off-target effects that could impact the results of lab experiments.

Future Directions

There are several future directions for the study of N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide. One area of research is the development of N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide as a potential treatment for autoimmune diseases and cancer. Clinical trials are needed to establish the safety and efficacy of N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide in humans. Another area of research is the identification of biomarkers that can predict the response to N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide. This information could be used to develop personalized treatment strategies for patients. Additionally, the off-target effects of N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide need to be further studied to determine their impact on the compound's therapeutic potential.

Synthesis Methods

N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the reaction of several chemical intermediates, including 4-aminophenylacetic acid, 2-methoxy-5-nitrobenzenesulfonic acid, and 2-amino-4,5-dimethoxybenzoic acid. The final step involves the reaction of the intermediate with 1,1-dioxido-3-oxoisothiazolidine-2-sulfonic acid to produce N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide.

Scientific Research Applications

N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has shown promising results in scientific research for its potential therapeutic applications. The compound has been studied for its ability to inhibit protein kinases, including BTK, ITK, and JAK3. These kinases are involved in the signaling pathways that regulate immune cell function, making N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide a potential treatment for autoimmune diseases and cancer.

properties

Product Name

N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide

Molecular Formula

C18H19N3O7S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[[2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C18H19N3O7S2/c1-12(22)19-13-3-5-14(6-4-13)20-30(26,27)17-11-15(7-8-16(17)28-2)21-18(23)9-10-29(21,24)25/h3-8,11,20H,9-10H2,1-2H3,(H,19,22)

InChI Key

MEBUFIIGJZUERQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Origin of Product

United States

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